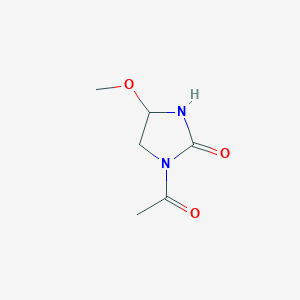

1-Acetyl-4-methoxyimidazolidin-2-one

Description

1-Acetyl-4-methoxyimidazolidin-2-one is a substituted imidazolidinone derivative characterized by an acetyl group at position 1 and a methoxy group at position 2. This compound serves as a key intermediate in synthetic chemistry, particularly in nucleophilic substitution reactions. For instance, it reacts with thiophenol in the presence of trifluoroacetic acid to yield 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one with a high yield of 96%, indicating its stability under acidic conditions .

Propriétés

Formule moléculaire |

C6H10N2O3 |

|---|---|

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

1-acetyl-4-methoxyimidazolidin-2-one |

InChI |

InChI=1S/C6H10N2O3/c1-4(9)8-3-5(11-2)7-6(8)10/h5H,3H2,1-2H3,(H,7,10) |

Clé InChI |

SGTUUGOLBDNFJK-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1CC(NC1=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Acetyl-4-methoxyimidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-methoxyimidazolidin-2-one with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete acetylation. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

1-Acetyl-4-methoxyimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace the methoxy or acetyl groups. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction could produce imidazolidinone alcohols.

Applications De Recherche Scientifique

1-Acetyl-4-methoxyimidazolidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mécanisme D'action

The mechanism by which 1-Acetyl-4-methoxyimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Benzylimidazolidin-4-one (CAS not specified)

- Structure : Benzyl group at position 1, unsubstituted at position 3.

- Synthesis: Derived from 2-(benzylamino)-acetamide via hydroxymethylation and subsequent hydrogenolysis .

- Comparison: The absence of electron-withdrawing groups (e.g., acetyl or methoxy) reduces steric hindrance, making it more reactive in hydrogenolysis reactions. However, the acetyl group in 1-acetyl-4-methoxyimidazolidin-2-one enhances stability during nucleophilic substitutions .

1-Allyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 362004-49-7)

Functional Group Influence on Physical Properties

1-Methyl-2-thioxoimidazolidin-4-one (CAS 29181-65-5)

- Structure : Methyl (position 1) and thioxo (position 2).

- Solubility : Lower water solubility than hydroxylated derivatives (e.g., 4,5-dihydroxy-1-(hydroxymethyl)imidazolidin-2-one, CAS 20662-57-1) due to reduced polarity .

- Comparison : The methoxy group in this compound likely improves solubility in organic solvents (e.g., acetonitrile) compared to purely alkyl-substituted analogs .

(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole (CAS not specified)

- Structure : Imidazole core with chloro and allyloxy substituents.

- Properties: Log Pow = 3.82; pH-dependent solubility (951 mg/L at pH 5 vs. 177 mg/L at pH 9).

1-Acetyl-5-methoxy-4-(phenylsulfanyl)imidazolidin-2-one (CAS not specified)

- Structure : Analogous to the target compound but with a phenylsulfanyl group at position 4.

- Activity : Demonstrates antitumor properties, suggesting that substitutions at position 4 (methoxy vs. phenylsulfanyl) can modulate bioactivity. The electron-donating methoxy group may enhance metabolic stability compared to sulfur-containing analogs .

4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one (CAS 20662-57-1)

- Structure : Hydroxyl groups at positions 4 and 5, hydroxymethyl at position 1.

- Activity : Increased hydrophilicity (molecular weight = 148.12 g/mol) limits blood-brain barrier penetration but improves renal excretion. This contrasts with the more lipophilic this compound, which may have better tissue distribution .

Data Tables: Key Comparisons

Table 1. Structural and Physical Properties

*Predicted values based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.